molecular formula C13H11N3 B13671387 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13671387
M. Wt: 209.25 g/mol
InChI Key: OEWBDHYYGGNSRM-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a methyl group at the 5th position and a pyridyl group at the 2nd position.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .

Biological Activity

5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives, including this compound, are characterized by their unique nitrogen-containing heterocyclic structure. This scaffold has been linked to various biological activities such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antiparasitic

The compound's structure allows for interaction with multiple biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHePG2<10
This compoundMCF7<10
This compoundHCT116<10

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antimicrobial activity. A study evaluating a series of these compounds reported Minimum Inhibitory Concentration (MIC) values as low as 0.006 µM against Mycobacterium tuberculosis strains, indicating strong potential for treating resistant bacterial infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been validated in preclinical models. Compounds have shown the ability to reduce inflammatory markers and alleviate pain in animal models, suggesting their utility in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents on the imidazole ring : Modifications at various positions on the ring can enhance binding affinity to biological targets.
  • Pyridine moiety : The presence of the pyridine group contributes to the compound's lipophilicity and its ability to cross biological membranes.

Molecular docking studies have illustrated that these structural characteristics facilitate interactions with key enzymes and receptors involved in disease processes .

Case Studies

Several studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Antitubercular Activity : A series of compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values lower than those of existing treatments .
  • Cancer Therapeutics : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting their potential as novel anticancer agents .
  • Inhibition of Viral Entry : Computational studies indicated that some derivatives could effectively inhibit the interaction between viral proteins and host cell receptors, highlighting their potential in antiviral therapy .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-5-4-7-13-15-12(9-16(10)13)11-6-2-3-8-14-11/h2-9H,1H3

InChI Key

OEWBDHYYGGNSRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=CC=N3

Origin of Product

United States

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